tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate
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Overview
Description
Tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a pyrrolidine ring, an amino group, a carbamoyl group, and an oxalate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The subsequent introduction of the carbamoyl group and the tert-butyl ester can be achieved through reactions with isocyanates and tert-butanol, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The carbamoyl group can be reduced to form amines.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, nitric acid, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: : Primary, secondary, and tertiary amines.
Substitution: : Substituted pyrrolidines and other derivatives.
Scientific Research Applications
Tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: : It has potential as a precursor for drug development, especially in the design of new therapeutic agents.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate: is unique due to its specific structural features. Similar compounds include:
Tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate: : This compound differs by having a cyano group instead of a carbamoyl group.
Tert-Butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate: : This compound has a methyl group instead of a carbamoyl group.
These compounds share similarities in their pyrrolidine core but differ in their functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3.C2H2O4/c1-9(2,3)16-8(15)13-5-4-10(12,6-13)7(11)14;3-1(4)2(5)6/h4-6,12H2,1-3H3,(H2,11,14);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTZIRCJIVHLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)N)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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